TLR8 agonist 9

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

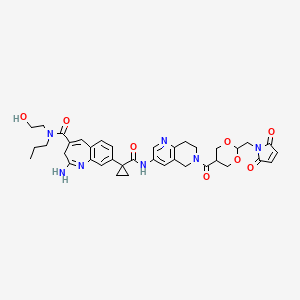

C38H43N7O8 |

|---|---|

Molekulargewicht |

725.8 g/mol |

IUPAC-Name |

2-amino-8-[1-[[6-[2-[(2,5-dioxopyrrol-1-yl)methyl]-1,3-dioxane-5-carbonyl]-7,8-dihydro-5H-1,6-naphthyridin-3-yl]carbamoyl]cyclopropyl]-N-(2-hydroxyethyl)-N-propyl-3H-1-benzazepine-4-carboxamide |

InChI |

InChI=1S/C38H43N7O8/c1-2-10-43(12-13-46)35(49)24-14-23-3-4-27(17-30(23)42-31(39)16-24)38(8-9-38)37(51)41-28-15-25-19-44(11-7-29(25)40-18-28)36(50)26-21-52-34(53-22-26)20-45-32(47)5-6-33(45)48/h3-6,14-15,17-18,26,34,46H,2,7-13,16,19-22H2,1H3,(H2,39,42)(H,41,51) |

InChI-Schlüssel |

WAOWMPRZUQMJOD-UHFFFAOYSA-N |

Kanonische SMILES |

CCCN(CCO)C(=O)C1=CC2=C(C=C(C=C2)C3(CC3)C(=O)NC4=CC5=C(CCN(C5)C(=O)C6COC(OC6)CN7C(=O)C=CC7=O)N=C4)N=C(C1)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of TLR8 Agonist 9

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toll-like receptor 8 (TLR8) has emerged as a promising therapeutic target in immuno-oncology and for vaccine adjuvants.[1][2][3] As a key component of the innate immune system, TLR8 is an endosomal receptor that recognizes single-stranded RNA (ssRNA), triggering a robust pro-inflammatory response.[4][5] Activation of TLR8 in myeloid cells, such as monocytes, macrophages, and dendritic cells, leads to the production of a cytokine profile that favors the development of a Th1-type adaptive immune response, crucial for anti-tumor and anti-viral immunity.[6][7]

This technical guide provides a detailed overview of the mechanism of action of TLR8 agonist 9 (also known as Compound II-77), a novel small molecule agonist of TLR8.[8][9] We will delve into its binding to TLR8, the subsequent downstream signaling cascades, and the resulting cellular responses. This guide also provides detailed protocols for key experiments used to characterize the activity of this compound and presents quantitative data in a clear, tabular format for easy comparison.

Core Mechanism of Action of this compound

This compound is a potent and selective agonist for Toll-like receptor 8.[8][9] Its mechanism of action begins with its binding to the TLR8 protein within the endosomal compartment of immune cells.

Ligand Binding and TLR8 Dimerization

TLR8 exists as a pre-formed dimer in its inactive state.[10] Upon ligand binding, such as with this compound, the receptor undergoes a conformational change that stabilizes the dimer in an active state.[10] This structural rearrangement is crucial for the recruitment of downstream signaling adaptors. The binding of small molecule agonists like this compound occurs at a specific site within the TLR8 dimer interface.[10]

Downstream Signaling Pathways

The activation of TLR8 by agonist 9 initiates a signaling cascade that is primarily dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein.[11][12][13] This pathway can be broadly divided into the activation of NF-κB and interferon regulatory factors (IRFs).

MyD88-Dependent Pathway:

-

Recruitment of MyD88 and IRAKs: Activated TLR8 recruits the MyD88 adaptor protein, which in turn recruits members of the IL-1 receptor-associated kinase (IRAK) family, including IRAK4 and IRAK1.[12][14]

-

Formation of the Myddosome: The complex of TLR8, MyD88, and IRAKs is often referred to as the "Myddosome".[12]

-

Activation of TRAF6: IRAK1, upon phosphorylation, recruits and activates TNF receptor-associated factor 6 (TRAF6), a key E3 ubiquitin ligase.[14]

-

Activation of NF-κB: TRAF6 activation leads to the activation of the IκB kinase (IKK) complex, which phosphorylates the inhibitor of NF-κB (IκB).[8] This phosphorylation targets IκB for degradation, allowing the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) to translocate to the nucleus and induce the transcription of pro-inflammatory cytokine genes.[8][9][15]

-

Activation of IRFs: In parallel, the MyD88-dependent pathway can also lead to the activation of interferon regulatory factors (IRFs), particularly IRF5 and IRF7.[14][16][17] This branch of the pathway is also mediated by TRAF6 and is crucial for the induction of type I interferons and certain cytokines like IL-12.[14][16][18]

The activation of these signaling pathways culminates in the production and secretion of a variety of pro-inflammatory cytokines and chemokines.

Cellular Responses to this compound

The primary cellular responders to TLR8 agonists are myeloid cells. The activation of TLR8 by agonist 9 leads to a distinct cytokine and chemokine profile that promotes a Th1-polarizing immune response.

Key cellular responses include:

-

Cytokine Production: this compound induces the robust secretion of pro-inflammatory cytokines, most notably TNF-α.[8][9] Other important cytokines induced by TLR8 activation include IL-1β, IL-6, and IL-12.[9][19][20]

-

Anti-Tumor Activity: In preclinical models, this compound has demonstrated significant anti-tumor activity.[8][9] This is attributed to its ability to activate an immune response against the tumor.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound (Compound II-77).

| Parameter | Value | Cell System/Model | Reference |

| TLR8 Activation EC50 | 0.25 - 1 µM | Not specified | [8][9] |

| TNFα Induction EC50 | < 1 µM | Not specified | [8][9] |

| Tumor Growth Inhibition (TGI) | 97% | MC38-HER2 xenograft mouse model | [8][9] |

Mandatory Visualizations

Caption: this compound Signaling Pathway.

Caption: Experimental Workflow for Cytokine Release Assay.

Experimental Protocols

Human Peripheral Blood Mononuclear Cell (PBMC) Isolation and Stimulation for Cytokine Analysis

This protocol describes the isolation of human PBMCs from whole blood and their subsequent stimulation with this compound to measure cytokine production.

Materials:

-

Human whole blood collected in heparinized tubes

-

Ficoll-Paque PLUS (or equivalent density gradient medium)

-

Phosphate-Buffered Saline (PBS), sterile

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL)

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

96-well flat-bottom cell culture plates

-

Centrifuge

-

Hemocytometer or automated cell counter

Procedure:

-

PBMC Isolation: a. Dilute the whole blood 1:1 with sterile PBS. b. Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a centrifuge tube. c. Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off. d. Carefully aspirate the upper layer of plasma and platelets, leaving the mononuclear cell layer at the interface undisturbed. e. Collect the mononuclear cell layer and transfer to a new centrifuge tube. f. Wash the cells by adding 3-4 volumes of PBS and centrifuging at 300 x g for 10 minutes. g. Discard the supernatant and repeat the wash step. h. Resuspend the cell pellet in complete RPMI-1640 medium.[21]

-

Cell Counting and Plating: a. Count the cells using a hemocytometer or automated cell counter. b. Resuspend the cells in complete RPMI-1640 medium to a final concentration of 1 x 10^6 cells/mL. c. Add 100 µL of the cell suspension to each well of a 96-well plate.[21]

-

Cell Stimulation: a. Prepare serial dilutions of this compound in complete RPMI-1640 medium at 2x the final desired concentrations. b. Add 100 µL of the diluted this compound to the appropriate wells. Include a vehicle control (medium with the same concentration of solvent used for the agonist). c. Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.[22]

-

Supernatant Collection: a. After incubation, centrifuge the plate at 300 x g for 5 minutes. b. Carefully collect the supernatant from each well without disturbing the cell pellet. c. The supernatant can be used immediately for cytokine analysis or stored at -80°C for later use.

TNF-α Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes the quantification of TNF-α in the collected cell culture supernatants using a sandwich ELISA.

Materials:

-

TNF-α ELISA kit (containing capture antibody, detection antibody, standard, substrate, and stop solution)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Assay diluent (as recommended by the kit manufacturer)

-

96-well ELISA plates

-

Microplate reader

Procedure:

-

Plate Coating: a. Dilute the capture antibody in coating buffer to the recommended concentration. b. Add 100 µL of the diluted capture antibody to each well of a 96-well ELISA plate. c. Seal the plate and incubate overnight at 4°C.[11]

-

Blocking: a. Aspirate the coating solution and wash the plate 2-3 times with wash buffer. b. Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well. c. Incubate for 1-2 hours at room temperature.[11]

-

Sample and Standard Incubation: a. Wash the plate 2-3 times with wash buffer. b. Prepare a standard curve by performing serial dilutions of the TNF-α standard in assay diluent. c. Add 100 µL of the standards and samples (cell culture supernatants) to the appropriate wells. d. Seal the plate and incubate for 2 hours at room temperature.[15]

-

Detection Antibody Incubation: a. Wash the plate 3-4 times with wash buffer. b. Dilute the biotinylated detection antibody in assay diluent to the recommended concentration. c. Add 100 µL of the diluted detection antibody to each well. d. Seal the plate and incubate for 1 hour at room temperature.[15]

-

Enzyme Conjugate Incubation: a. Wash the plate 3-4 times with wash buffer. b. Dilute the streptavidin-HRP conjugate in assay diluent. c. Add 100 µL of the diluted conjugate to each well. d. Seal the plate and incubate for 30 minutes at room temperature in the dark.[23]

-

Substrate Development and Measurement: a. Wash the plate 5-7 times with wash buffer. b. Add 100 µL of TMB substrate solution to each well. c. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.[24] d. Add 50 µL of stop solution to each well to stop the reaction.[24] e. Read the absorbance at 450 nm using a microplate reader within 30 minutes.[11]

-

Data Analysis: a. Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. b. Determine the concentration of TNF-α in the samples by interpolating their absorbance values from the standard curve.

NF-κB Reporter Assay

This protocol describes a method to quantify the activation of the NF-κB signaling pathway in response to this compound using a reporter cell line.

Materials:

-

HEK293 cells stably expressing human TLR8 and an NF-κB-driven reporter gene (e.g., luciferase or SEAP).[5][19][25]

-

Complete growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics).[25]

-

This compound stock solution.

-

96-well white, clear-bottom tissue culture plates (for luciferase assay).

-

Luciferase assay reagent.[25]

-

Luminometer.

Procedure:

-

Cell Plating: a. Harvest and count the reporter cells. b. Seed the cells into a 96-well plate at a density of 30,000-50,000 cells per well in 100 µL of growth medium.[4][25] c. Incubate the plate overnight at 37°C in a 5% CO2 incubator.[25]

-

Cell Stimulation: a. Prepare serial dilutions of this compound in growth medium at 2x the final desired concentrations. b. Add 100 µL of the diluted agonist to the appropriate wells. Include a vehicle control. c. Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.[26]

-

Luciferase Assay: a. Equilibrate the plate to room temperature. b. Prepare the luciferase assay reagent according to the manufacturer's instructions. c. Add 100 µL of the luciferase assay reagent to each well.[25] d. Incubate for 10-15 minutes at room temperature, protected from light, to allow for cell lysis and the luciferase reaction to stabilize.[4]

-

Measurement and Analysis: a. Measure the luminescence of each well using a luminometer. b. Calculate the fold induction of NF-κB activity by dividing the relative light units (RLU) of the agonist-treated wells by the RLU of the vehicle-treated wells.

In Vivo Xenograft Mouse Model for Anti-Tumor Activity

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a xenograft mouse model. Specific cell lines, mouse strains, and dosing regimens may need to be optimized.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID or NSG).[10]

-

Matrigel (or other appropriate extracellular matrix).

-

This compound formulation for in vivo administration.

-

Calipers for tumor measurement.

Procedure:

-

Tumor Cell Implantation: a. Harvest tumor cells and resuspend them in a mixture of sterile PBS and Matrigel. b. Subcutaneously inject the cell suspension (e.g., 1 x 10^6 cells in 100 µL) into the flank of each mouse.[10]

-

Tumor Growth Monitoring: a. Monitor the mice for tumor growth. b. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups. c. Measure tumor volume 2-3 times per week using calipers (Volume = 0.5 x length x width²).

-

Treatment Administration: a. Administer this compound to the treatment group according to the desired dose and schedule (e.g., intraperitoneal, subcutaneous, or intratumoral injection). b. Administer the vehicle control to the control group.

-

Efficacy Evaluation: a. Continue to monitor tumor growth and body weight throughout the study. b. At the end of the study (when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors. c. Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

Conclusion

This compound is a potent activator of the innate immune system through the specific engagement of TLR8. Its ability to induce a robust, MyD88-dependent signaling cascade leading to the activation of NF-κB and IRFs, and the subsequent production of Th1-polarizing cytokines, underscores its therapeutic potential, particularly in immuno-oncology. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further characterize and develop TLR8-targeted therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of a novel TLR8 agonist for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trial Watch: experimental TLR7/TLR8 agonists for oncological indications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. invivogen.com [invivogen.com]

- 6. Structure-Based Design of Human TLR8-Specific Agonists with Augmented Potency and Adjuvanticity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Therapeutic Potential of TLR8 Agonist GS‐9688 (Selgantolimod) in Chronic Hepatitis B: Remodeling of Antiviral and Regulatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound - Immunomart [immunomart.com]

- 10. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific - UK [thermofisher.com]

- 14. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mpbio.com [mpbio.com]

- 16. academic.oup.com [academic.oup.com]

- 17. This compound | TLR8激动剂 | MCE [medchemexpress.cn]

- 18. WO2022098954A1 - Tlr agonist compounds and related cancer immunotherapy methods - Google Patents [patents.google.com]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. mdpi.com [mdpi.com]

- 22. Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. nwlifescience.com [nwlifescience.com]

- 24. novamedline.com [novamedline.com]

- 25. abeomics.com [abeomics.com]

- 26. indigobiosciences.com [indigobiosciences.com]

The Signaling Pathway of TLR8 Agonist 9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the signaling pathway of the potent and selective Toll-like receptor 8 (TLR8) agonist, designated as TLR8 agonist 9 (also known as Compound II-77). This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascade.

Introduction to TLR8 and Agonist 9

Toll-like receptor 8 (TLR8) is an endosomal pattern recognition receptor crucial to the innate immune system. It recognizes single-stranded RNA (ssRNA), a hallmark of viral pathogens, initiating a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons. TLR8 agonists are being actively investigated as vaccine adjuvants and immunotherapeutic agents for cancer and infectious diseases.

This compound is a novel benzazepine derivative identified as a potent and selective TLR8 agonist. It demonstrates significant immunostimulatory properties, making it a compound of high interest for therapeutic development.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and the closely related benzazepine TLR8 agonist, VTX-294, which serves as a valuable reference for profiling its activity.

Table 1: Potency and Efficacy of this compound (Compound II-77)

| Parameter | Value | Cell Line/System | Reference |

| TLR8 Activation EC50 | 0.25-1 µM | HEK293 cells | [1] |

| TNFα Induction EC50 | <1 µM | Human and murine plasma | [1] |

Table 2: Potency and Selectivity of VTX-294 (Benzazepine TLR8 Agonist)

| Parameter | Value | Cell Line/System | Reference |

| TLR8 Activation EC50 | ~50 nM | TLR8-transfected HEK293 cells | [1] |

| TLR7 Activation EC50 | ~5700 nM | TLR7-transfected HEK293 cells | [1] |

| TNF Induction | Potent (1 log more than R848) | Human newborn cord and adult peripheral blood | [1] |

| IL-1β Induction | Potent (1 log more than R848) | Human newborn cord and adult peripheral blood | [1] |

Core Signaling Pathway of this compound

Upon binding to TLR8 within the endosome, this compound induces a conformational change in the receptor, leading to its dimerization. This initiates a downstream signaling cascade predominantly through the Myeloid differentiation primary response 88 (MyD88)-dependent pathway.

The key steps in the signaling pathway are as follows:

-

Recruitment of Adaptor Proteins: The activated TLR8 dimer recruits the adaptor protein MyD88.

-

Formation of the Myddosome: MyD88 then recruits IL-1 receptor-associated kinases (IRAKs), specifically IRAK4 and IRAK1, to form a complex known as the Myddosome.

-

Activation of TRAF6: Within the Myddosome, IRAK4 phosphorylates and activates IRAK1. Activated IRAK1, in turn, recruits and activates TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.

-

Activation of Downstream Kinases: TRAF6 catalyzes the synthesis of K63-linked polyubiquitin chains, which act as a scaffold to recruit and activate the TAK1 (transforming growth factor-β-activated kinase 1) complex. The TAK1 complex then phosphorylates and activates two major downstream pathways:

-

The IκB kinase (IKK) complex: This leads to the activation of the transcription factor NF-κB.

-

Mitogen-activated protein kinases (MAPKs): This includes p38 and JNK.

-

-

Activation of Transcription Factors:

-

NF-κB Activation: The activated IKK complex phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation. This releases NF-κB (typically the p50/p65 heterodimer) to translocate to the nucleus.

-

IRF7 Activation: TLR8 activation also leads to the phosphorylation and activation of Interferon Regulatory Factor 7 (IRF7). This process can be mediated by IRAK1 and IKKα.

-

-

Gene Transcription: In the nucleus, activated NF-κB and IRF7 bind to the promoters of target genes, driving the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and type I interferons (e.g., IFN-α).

Signaling Pathway Diagram

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the signaling pathway of TLR8 agonists.

Cytokine Release Assay in Human PBMCs

This protocol describes the measurement of cytokine production from human peripheral blood mononuclear cells (PBMCs) following stimulation with a TLR8 agonist.

Materials:

-

Ficoll-Paque PLUS (GE Healthcare)

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Human peripheral blood from healthy donors

-

This compound (stock solution in DMSO)

-

LPS (positive control)

-

DMSO (vehicle control)

-

96-well cell culture plates

-

ELISA kits or multiplex immunoassay kits (e.g., Luminex) for desired cytokines (e.g., TNF-α, IL-6, IL-12p70)

Procedure:

-

PBMC Isolation:

-

Dilute whole blood 1:1 with sterile phosphate-buffered saline (PBS).

-

Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Carefully collect the buffy coat layer containing PBMCs.

-

Wash the PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.

-

Resuspend the final PBMC pellet in complete RPMI 1640 medium and count the cells.

-

-

Cell Seeding and Stimulation:

-

Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete RPMI 1640 medium.

-

Prepare serial dilutions of this compound in complete RPMI 1640 medium. Also prepare solutions of LPS (e.g., 100 ng/mL) and a vehicle control (DMSO at the same final concentration as the highest agonist concentration).

-

Add 100 µL of the agonist, control, or vehicle solutions to the respective wells.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

-

Supernatant Collection and Analysis:

-

After incubation, centrifuge the plate at 300 x g for 5 minutes.

-

Carefully collect the supernatant from each well.

-

Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-12p70) in the supernatants using ELISA or a multiplex immunoassay according to the manufacturer's instructions.

-

NF-κB Reporter Assay

This protocol utilizes HEK-Blue™ hTLR8 cells, which are engineered to express human TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

Materials:

-

HEK-Blue™ hTLR8 cells (InvivoGen)

-

HEK-Blue™ Detection medium (InvivoGen)

-

DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and selection antibiotics (e.g., Zeocin™, Blasticidin S).

-

This compound (stock solution in DMSO)

-

R848 (positive control)

-

96-well cell culture plates

Procedure:

-

Cell Culture and Seeding:

-

Culture HEK-Blue™ hTLR8 cells according to the manufacturer's instructions.

-

On the day of the assay, wash the cells with PBS and detach them using a cell scraper or non-enzymatic cell dissociation solution.

-

Resuspend the cells in fresh, pre-warmed HEK-Blue™ Detection medium at a concentration of 2.8 x 10^5 cells/mL.

-

Dispense 180 µL of the cell suspension into each well of a 96-well plate.

-

-

Cell Stimulation:

-

Prepare serial dilutions of this compound and R848 (e.g., starting from 10 µg/mL) in sterile PBS.

-

Add 20 µL of the diluted agonists or a vehicle control to the respective wells.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.

-

-

Measurement of SEAP Activity:

-

Visually assess the color change of the HEK-Blue™ Detection medium. A purple/blue color indicates SEAP production.

-

Quantify SEAP activity by measuring the absorbance at 620-655 nm using a spectrophotometer.

-

Western Blot for Phosphorylated IRF7

This protocol describes the detection of phosphorylated IRF7 in cell lysates by Western blotting.

Materials:

-

Human PBMCs or a relevant human myeloid cell line (e.g., THP-1)

-

RPMI 1640 medium with 10% FBS

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibody: Rabbit anti-phospho-IRF7 (Ser477/479)

-

Primary antibody: Rabbit or mouse anti-total IRF7

-

Primary antibody: Mouse anti-β-actin (loading control)

-

HRP-conjugated anti-rabbit or anti-mouse secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Stimulation and Lysis:

-

Seed cells (e.g., 1-2 x 10^6 cells/well in a 6-well plate) and stimulate with this compound for various time points (e.g., 0, 15, 30, 60 minutes).

-

After stimulation, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-IRF7 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe for total IRF7 and β-actin as controls.

-

Experimental and Logical Workflows

Experimental Workflow for Characterizing this compound

Conclusion

This compound is a potent activator of the TLR8 signaling pathway, proceeding through the canonical MyD88-dependent cascade to activate key transcription factors NF-κB and IRF7. This leads to the robust production of pro-inflammatory cytokines, highlighting its potential as an immunomodulatory agent. The experimental protocols and data presented in this guide provide a framework for the further investigation and development of this and other novel TLR8 agonists for therapeutic applications.

References

The Structure-Activity Relationship of TLR8 Agonist 9 and Related Benzazepine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toll-like receptor 8 (TLR8) is a critical component of the innate immune system, recognizing single-stranded RNA (ssRNA) from viral and bacterial pathogens. Located in the endosomal compartment of myeloid dendritic cells, monocytes, and macrophages, its activation triggers a signaling cascade that results in the production of pro-inflammatory cytokines and the initiation of a T helper 1 (Th1)-polarized adaptive immune response. This makes TLR8 a compelling target for the development of novel vaccine adjuvants and immunotherapies for cancer and infectious diseases.

A number of small molecule TLR8 agonists have been developed, with various heterocyclic scaffolds demonstrating potent activity. Among these, the benzazepine class has emerged as a promising chemotype, offering high potency and selectivity for TLR8. This technical guide focuses on the structure-activity relationship (SAR) of a specific benzazepine derivative, TLR8 agonist 9 (also known as Compound II-77), and its analogues. Due to the limited publicly available SAR data for this specific compound series, this guide will also draw upon data from other well-characterized benzazepine TLR8 agonists, such as VTX-2337 (motolimod), and provide a comparative analysis with other prominent TLR8 agonist scaffolds.

TLR8 Signaling Pathway

Upon ligand binding, TLR8 undergoes a conformational change, leading to the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88). This initiates a downstream signaling cascade involving interleukin-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6). Ultimately, this pathway leads to the activation of the transcription factor nuclear factor-kappa B (NF-κB), which translocates to the nucleus and induces the expression of genes encoding pro-inflammatory cytokines such as TNF-α, IL-12, and IL-1β.

Figure 1: TLR8 Signaling Pathway.

Structure-Activity Relationship of Benzazepine TLR8 Agonists

This compound (Compound II-77) is a benzazepine derivative with reported potent TLR8 agonistic activity.[1] While a detailed SAR table for a series of analogues of Compound II-77 is not yet available in peer-reviewed literature, data from related benzazepine compounds, such as VTX-2337 (motolimod) and VTX-294, provide valuable insights into the SAR of this scaffold.

| Compound | Core Scaffold | R1 | R2 | TLR8 EC50 (nM) | Reference |

| This compound (Compound II-77) | Benzazepine | - | - | 250-1000 | [1] |

| VTX-2337 (Motolimod) | 2-Aminobenzazepine | - | - | ~100 | [2] |

| VTX-294 | Benzazepine | - | - | ~50 | [3] |

Note: Specific substitutions (R1, R2) for these compounds are proprietary and not fully disclosed in the public domain.

The data, though limited, suggest that the benzazepine core is a privileged scaffold for potent TLR8 agonism. The high potency of VTX-2337 and VTX-294 highlights the potential for optimization of this chemical series.

Comparative SAR of Other TLR8 Agonist Scaffolds

To provide a broader context for the SAR of TLR8 agonists, the following tables summarize data for other well-studied chemical classes.

Table 1: SAR of Imidazoquinoline Derivatives

| Compound | R1 | R2 | R3 | TLR7 EC50 (µM) | TLR8 EC50 (µM) | Reference |

| Imiquimod | H | isobutyl | H | 8.38 | 13.15 | [4] |

| Resiquimod (R848) | H | ethoxymethyl | OH | 0.37 | 3.57 | [4] |

| CL097 | H | 2-methylpropyl | NH2 | 0.05 | 0.014 | [5] |

Table 2: SAR of 2-Aminopyrimidine Derivatives

| Compound | R1 | R2 | TLR7 EC50 (µM) | TLR8 EC50 (µM) | Reference |

| Compound 3a | H | H | >50 | 1.2 | |

| Compound 3b | CH3 | H | >50 | 0.8 | |

| Compound 3c | Cl | H | >50 | 0.5 | |

| Compound 3d | F | H | >50 | 0.9 |

These comparative tables illustrate that modifications to the core scaffold and its substituents can significantly impact both potency and selectivity between TLR7 and TLR8.

Experimental Protocols

HEK-Blue™ TLR8 Reporter Gene Assay

This assay is a standard method for quantifying TLR8 activation. It utilizes HEK293 cells that are co-transfected with the human TLR8 gene and a secreted embryonic alkaline phosphatase (SEAP) reporter gene. The SEAP gene is under the control of an NF-κB-inducible promoter. Activation of TLR8 leads to NF-κB signaling and subsequent secretion of SEAP, which can be colorimetrically quantified.

Methodology:

-

Cell Culture: Maintain HEK-Blue™ hTLR8 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, 100 µg/mL Normocin™, and 1X HEK-Blue™ Selection.

-

Assay Preparation:

-

Wash cells with PBS and resuspend in fresh, pre-warmed HEK-Blue™ Detection 2 medium.

-

Plate 180 µL of the cell suspension (typically 2.5 x 10^5 cells/mL) into each well of a 96-well plate.

-

-

Compound Addition:

-

Prepare serial dilutions of the test compounds (e.g., this compound and analogues) in a suitable solvent (e.g., DMSO) and then dilute in cell culture medium.

-

Add 20 µL of the diluted compounds to the respective wells. Include a positive control (e.g., R848) and a vehicle control (e.g., DMSO).

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.

-

Data Acquisition: Measure the absorbance at 620-655 nm using a microplate reader.

-

Data Analysis: Determine the EC50 values by plotting the absorbance against the log of the compound concentration and fitting the data to a four-parameter logistic equation.

Figure 2: HEK-Blue™ TLR8 Reporter Assay Workflow.

Cytokine Induction in Human Peripheral Blood Mononuclear Cells (PBMCs)

This assay measures the ability of TLR8 agonists to induce the secretion of key pro-inflammatory cytokines from primary human immune cells.

Methodology:

-

PBMC Isolation:

-

Isolate PBMCs from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.

-

Wash the isolated PBMCs with PBS and resuspend in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).

-

-

Cell Plating: Plate the PBMCs at a density of 1 x 10^6 cells/mL in a 96-well plate.

-

Compound Stimulation:

-

Prepare serial dilutions of the test compounds.

-

Add the compounds to the cells and incubate at 37°C in a 5% CO2 incubator for 24 hours.

-

-

Supernatant Collection: Centrifuge the plate and collect the cell-free supernatants.

-

Cytokine Quantification:

-

Measure the concentration of cytokines (e.g., TNF-α, IL-12) in the supernatants using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based immunoassay (e.g., Luminex).

-

-

Data Analysis: Determine the EC50 values for the induction of each cytokine.

Conclusion and Future Directions

The benzazepine scaffold represents a highly promising starting point for the development of potent and selective TLR8 agonists. While "this compound" (Compound II-77) and related compounds like VTX-2337 demonstrate significant potential, a comprehensive understanding of their structure-activity relationship requires further investigation through the synthesis and biological evaluation of a broader range of analogues. Future studies should focus on elucidating the specific structural features of the benzazepine core that govern TLR8 potency and selectivity. Such studies will be instrumental in the design of next-generation TLR8 agonists with optimized therapeutic profiles for applications in immunotherapy and as vaccine adjuvants. The experimental protocols detailed in this guide provide a robust framework for the continued exploration and development of this important class of immunomodulators.

References

- 1. Coordinated Activation of Toll-Like Receptor8 (TLR8) and NLRP3 by the TLR8 Agonist, VTX-2337, Ignites Tumoricidal Natural Killer Cell Activity | PLOS One [journals.plos.org]

- 2. Determinants of Activity at Human Toll-like Receptors 7 and 8: Quantitative Structure–Activity Relationship (QSAR) of Diverse Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Coordinated Activation of Toll-Like Receptor8 (TLR8) and NLRP3 by the TLR8 Agonist, VTX-2337, Ignites Tumoricidal Natural Killer Cell Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Collection - Identification of a Human Toll-Like Receptor (TLR) 8âSpecific Agonist and a Functional Pan-TLR Inhibitor in 2âAminoimidazoles - Journal of Medicinal Chemistry - Figshare [figshare.com]

In Vitro Characterization of a Potent and Selective Toll-Like Receptor 8 (TLR8) Agonist

Disclaimer: This document provides a technical overview of the in vitro characterization of a representative potent and selective Toll-like Receptor 8 (TLR8) agonist. The specific compound "TLR8 agonist 9" was not identified in publicly available literature. Therefore, this guide utilizes data from a well-characterized, potent, and selective TLR8 agonist, DN052, as a representative example. Cytokine induction data from other selective TLR8 agonists, motolimod (VTX-2337) and selgantolimod (GS-9688), are included to provide a comprehensive profile.

Introduction

Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). TLR8, an endosomally located receptor, is predominantly expressed in myeloid cells, including monocytes, macrophages, and myeloid dendritic cells. It recognizes single-stranded RNA (ssRNA), leading to the activation of downstream signaling pathways and the production of pro-inflammatory cytokines and chemokines. This activation of the innate immune system can subsequently prime and enhance adaptive immune responses, making TLR8 an attractive target for therapeutic intervention in oncology and infectious diseases. This technical guide details the in vitro characterization of a representative potent and selective small molecule TLR8 agonist, exemplified by DN052.

Data Presentation

The in vitro activity of a TLR8 agonist is determined by its potency in activating TLR8, its selectivity over other TLRs, its ability to induce a robust cytokine response, and its safety profile in terms of cell viability.

Table 1: In Vitro Potency and Selectivity of DN052

| Assay | Agonist | EC50 (nM) |

| TLR8 Activation | DN052 | 6.7 |

| Motolimod (Reference) | 108.7 | |

| TLR4 Activation | DN052 | >50,000 |

| LPS-EK (Positive Control) | Active | |

| TLR7 Activation | DN052 | >50,000 |

| R848 (Positive Control) | Active | |

| TLR9 Activation | DN052 | >50,000 |

| ODN2006 (Positive Control) | Active |

EC50 (Half-maximal effective concentration) values were determined using HEK-Blue™ TLR reporter cells. Data indicates that DN052 is a highly potent and selective TLR8 agonist.[1]

Table 2: Representative Cytokine Induction by Selective TLR8 Agonists in Human PBMCs

| Cytokine | TLR8 Agonist | Concentration | Induced Level |

| TNF-α | Motolimod | 100 nM | EC50 = 140 ± 30 nM |

| Selgantolimod | Not Specified | Induces TNF-α | |

| IL-12 | Motolimod | 100 nM | EC50 = 120 ± 30 nM |

| Selgantolimod | Not Specified | Induces IL-12 | |

| IL-6 | Motolimod | Not Specified | Induces IL-6 |

| Selgantolimod | Not Specified | Induces IL-6 | |

| IL-1β | Motolimod | Not Specified | Induces IL-1β |

| Selgantolimod | Not Specified | Induces IL-1β | |

| IFN-γ | Selgantolimod | Not Specified | Induces IFN-γ |

This table presents representative data from selective TLR8 agonists motolimod and selgantolimod to illustrate the typical cytokine profile induced by TLR8 activation in human peripheral blood mononuclear cells (PBMCs). DN052 has been reported to cause a strong induction of pro-inflammatory cytokines.[1]

Table 3: In Vitro Cytotoxicity of DN052

| Cell Line | Agonist | CC50 (µM) |

| Various | DN052 | >50 |

| Motolimod (Reference) | >50 |

CC50 (Half-maximal cytotoxic concentration) values indicate that DN052 does not exhibit significant non-specific cell killing activity at concentrations well above its effective concentration for TLR8 activation.[1]

Signaling Pathway and Experimental Workflow

The activation of TLR8 by an agonist initiates a well-defined signaling cascade, leading to the production of cytokines. The in vitro characterization of a TLR8 agonist follows a systematic workflow to assess its potency, selectivity, and functional effects.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

TLR Activation Reporter Assay

This assay quantifies the ability of a compound to activate a specific TLR signaling pathway.

-

Cell Line: HEK-Blue™ hTLR8 cells (InvivoGen), which are HEK293 cells stably co-transfected with the human TLR8 gene and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

-

Materials:

-

HEK-Blue™ hTLR8 cells

-

DMEM, 4.5 g/l glucose, 2 mM L-glutamine, 10% heat-inactivated fetal bovine serum (FBS), 100 µg/ml Normocin™, 1X HEK-Blue™ Selection

-

Test compound (e.g., DN052) and positive control (e.g., R848)

-

HEK-Blue™ Detection medium (InvivoGen)

-

96-well flat-bottom plates

-

Spectrophotometer (620-655 nm)

-

-

Protocol:

-

Prepare a suspension of HEK-Blue™ hTLR8 cells at a concentration of approximately 280,000 cells/mL in pre-warmed growth medium.

-

Add 20 µL of the test compound at various concentrations (and controls) to the wells of a 96-well plate.

-

Add 180 µL of the cell suspension to each well.

-

Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.

-

Add 180 µL of HEK-Blue™ Detection medium to a new 96-well plate.

-

Transfer 20 µL of the supernatant from the stimulated cell plate to the corresponding wells of the plate containing the detection medium.

-

Incubate for 1-3 hours at 37°C and measure the optical density (OD) at 620-655 nm.

-

The EC50 value is calculated from the dose-response curve.

-

Cytokine Secretion Assay in Human PBMCs

This assay measures the production of cytokines by primary human immune cells in response to the TLR8 agonist.

-

Cell Source: Human Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Materials:

-

Freshly isolated or cryopreserved human PBMCs

-

RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 100 U/mL penicillin-streptomycin

-

Test compound (e.g., DN052) and positive control (e.g., LPS)

-

96-well round-bottom plates

-

Enzyme-Linked Immunosorbent Assay (ELISA) kits or multiplex bead-based immunoassay kits for desired cytokines (e.g., TNF-α, IL-12, IL-6)

-

Plate reader for ELISA or flow cytometer for multiplex assay

-

-

Protocol:

-

Resuspend isolated PBMCs in complete RPMI-1640 medium and adjust the cell concentration to 1 x 10^6 cells/mL.

-

Add 100 µL of the cell suspension to each well of a 96-well plate.

-

Add 100 µL of the test compound at various concentrations (and controls) to the respective wells.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Centrifuge the plate at 1200 rpm for 5 minutes to pellet the cells.

-

Carefully collect the supernatant for cytokine analysis.

-

Perform ELISA or multiplex immunoassay according to the manufacturer's instructions to quantify the concentration of secreted cytokines.

-

Cell Viability (MTT) Assay

This assay assesses the potential cytotoxicity of the TLR8 agonist.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.

-

Materials:

-

A relevant cell line (e.g., HEK293 or a myeloid cell line)

-

Complete growth medium

-

Test compound (e.g., DN052)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well flat-bottom plates

-

Spectrophotometer (570 nm)

-

-

Protocol:

-

Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Remove the medium and add fresh medium containing the test compound at various concentrations.

-

Incubate for a period that reflects the duration of the functional assays (e.g., 24-48 hours) at 37°C in a 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.

-

After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Incubate for at least 2 hours at room temperature in the dark, with gentle shaking.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The CC50 value is calculated from the dose-response curve, representing the concentration at which cell viability is reduced by 50%.

-

References

The Impact of TLR8 Agonist 9 on Innate Immune Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toll-like receptor 8 (TLR8) has emerged as a critical target in immunotherapy due to its role in activating innate immune responses. As a pattern recognition receptor primarily expressed in the endosomes of myeloid cells, TLR8 recognizes single-stranded RNA (ssRNA), triggering a signaling cascade that leads to the production of pro-inflammatory cytokines and the activation of various innate immune cells. This guide provides an in-depth technical overview of the effects of TLR8 agonist 9 (also known as Compound II-77), a potent and selective TLR8 agonist, on key innate immune cell populations. Where specific data for this compound is limited, this guide incorporates findings from other well-characterized TLR8 agonists to provide a comprehensive understanding of TLR8-mediated immune stimulation.

Core Effects of this compound on Innate Immune Cells

This compound is a small molecule designed to specifically activate TLR8, leading to a robust anti-tumor response. It exhibits an effective concentration (EC50) for TLR8 activation in the range of 0.25-1 µM and induces the secretion of Tumor Necrosis Factor-alpha (TNFα) with an EC50 of less than 1 µM.[1][2][3] In preclinical models, it has demonstrated significant antitumor activity, achieving a 97% tumor growth inhibition in a xenograft mouse model.[1][2][3] The primary innate immune cells targeted by TLR8 agonists include monocytes, macrophages, dendritic cells (DCs), and natural killer (NK) cells.

Monocytes and Macrophages

Monocytes and macrophages are at the forefront of the innate immune response to TLR8 agonists. Upon stimulation, these cells undergo significant phenotypic and functional changes.

-

Activation and Cytokine Production: TLR8 agonists are potent inducers of pro-inflammatory cytokines from monocytes and macrophages. Studies with various TLR8 agonists have consistently shown the robust production of TNF-α, Interleukin-12 (IL-12), and IL-6.[4][5][6] This cytokine milieu is crucial for shaping the subsequent adaptive immune response, particularly towards a T helper 1 (Th1) phenotype, which is effective in anti-tumor and antiviral immunity.[7][8]

-

Differentiation: TLR8 stimulation can drive the differentiation of monocytes into macrophages with a pro-inflammatory M1-like phenotype.[5] This is in contrast to agonists of other TLRs, such as TLR1/2, which may promote an immunosuppressive M2-like phenotype.[5] M1 macrophages are characterized by their high antigen presentation capacity and production of inflammatory cytokines, contributing to an anti-tumor environment.

Dendritic Cells (DCs)

Dendritic cells are professional antigen-presenting cells (APCs) that bridge the innate and adaptive immune systems. TLR8 activation is a key signal for DC maturation and function.

-

Maturation and Co-stimulatory Molecule Upregulation: TLR8 agonists induce the maturation of myeloid dendritic cells (mDCs).[6][7] This process is characterized by the upregulation of co-stimulatory molecules such as CD40, CD80, and CD86 on the cell surface.[8][9] Enhanced expression of these molecules is critical for the effective activation of naive T cells.

-

Antigen Presentation: By promoting DC maturation, TLR8 agonists enhance their ability to process and present antigens to T cells, thereby initiating a potent and specific adaptive immune response.[7] This is a key mechanism by which TLR8 agonists contribute to anti-tumor immunity.

Natural Killer (NK) Cells

NK cells are cytotoxic lymphocytes of the innate immune system that play a vital role in immune surveillance against tumors and viral infections. TLR8 agonists can activate NK cells both directly and indirectly.

-

Direct and Indirect Activation: While NK cells express TLR8, their activation by TLR8 agonists is often enhanced by cytokines produced by other innate immune cells, such as IL-12 and TNF-α from monocytes and DCs.[10][11] However, direct activation of NK cells by TLR8 agonists has also been demonstrated, leading to increased IFN-γ production and cytotoxic activity.[10]

-

Enhanced Cytotoxicity and Proliferation: TLR8 agonists have been shown to increase the cytotoxic activity of NK cells against tumor target cells.[12][13] This is particularly effective in the CD56brightCD16- subset of NK cells, which are known for their high cytokine production capacity.[11] Furthermore, TLR8 stimulation can promote NK cell proliferation.[11]

Data Presentation

The following tables summarize the quantitative effects of TLR8 agonists on innate immune cells, drawing from studies on various selective TLR8 agonists to provide a comprehensive overview.

Table 1: Cytokine Production by Innate Immune Cells Following TLR8 Agonist Stimulation

| Cell Type | TLR8 Agonist | Cytokine | Concentration/Fold Increase | Reference |

| Monocytes | 3M-002 (TLR8) | TNF-α | > 20,000 pg/mL | [8] |

| Monocytes | 3M-002 (TLR8) | IL-12 | Significant induction | [8] |

| Monocytes | R848 (TLR7/8) | IL-6 | Significant induction | [4] |

| Monocytes | R848 (TLR7/8) | TNF-α | Significant induction | [4] |

| Myeloid DCs | VTX-2337 | IL-12 | Potent induction | [10] |

| Myeloid DCs | VTX-2337 | TNF-α | Potent induction | [10] |

| NK Cells (in PBMC) | R848 (TLR7/8) | IFN-γ | Significant increase | [12] |

Table 2: Upregulation of Cell Surface Markers on Innate Immune Cells by TLR8 Agonists

| Cell Type | TLR8 Agonist | Marker | % Positive Cells / MFI Increase | Reference |

| Myeloid DCs | 3M-002 (TLR8) | CD40 | Significant upregulation | [8] |

| Myeloid DCs | Selgantolimod | CD40 | Upregulated expression | [9] |

| Myeloid DCs | Selgantolimod | CD86 | Upregulated expression | [9] |

| NK Cells | R848 (TLR7/8) | CD69 | Increased expression | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of TLR8 agonists on innate immune cells.

Protocol 1: In Vitro Stimulation of Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To assess the activation and cytokine production of innate immune cells within a mixed cell population following stimulation with a TLR8 agonist.

Materials:

-

Ficoll-Paque PLUS

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

TLR8 agonist (e.g., this compound, R848, VTX-2337)

-

96-well flat-bottom culture plates

-

Phosphate-buffered saline (PBS)

-

Centrifuge

Procedure:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Wash the isolated PBMCs twice with PBS.

-

Resuspend the cells in complete RPMI 1640 medium and perform a cell count.

-

Adjust the cell concentration to 1 x 10^6 cells/mL.

-

Plate 200 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well plate.

-

Add the TLR8 agonist at various concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (e.g., DMSO).

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

-

After incubation, centrifuge the plate at 300 x g for 5 minutes.

-

Carefully collect the supernatant for cytokine analysis (Protocol 3).

-

The cell pellet can be used for flow cytometry analysis (Protocol 2).

Protocol 2: Flow Cytometry Analysis of Innate Immune Cell Activation

Objective: To identify and quantify the expression of activation markers on different innate immune cell subsets after TLR8 agonist stimulation.

Materials:

-

Stimulated cells from Protocol 1

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

-

Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD14, CD16, CD56, CD11c, HLA-DR, CD40, CD80, CD86, CD69)

-

Fixation/Permeabilization solution (if performing intracellular staining)

-

Flow cytometer

Procedure:

-

Resuspend the cell pellet from Protocol 1 in 100 µL of FACS buffer.

-

Add the antibody cocktail for surface staining and incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with FACS buffer.

-

(Optional) For intracellular cytokine staining, fix and permeabilize the cells according to the manufacturer's instructions, then stain with antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α).

-

Resuspend the cells in 300 µL of FACS buffer.

-

Acquire the data on a flow cytometer.

-

Analyze the data using appropriate software to gate on specific cell populations (e.g., Monocytes: CD3-CD14+, mDCs: CD3-CD14-HLA-DR+CD11c+, NK cells: CD3-CD56+) and quantify the expression of activation markers.

Protocol 3: ELISA for Cytokine Quantification

Objective: To measure the concentration of specific cytokines in the culture supernatant following TLR8 agonist stimulation.

Materials:

-

Culture supernatants from Protocol 1

-

Commercially available ELISA kits for the cytokines of interest (e.g., TNF-α, IL-12, IL-6, IFN-γ)

-

ELISA plate reader

Procedure:

-

Thaw the collected supernatants on ice.

-

Perform the ELISA according to the manufacturer's protocol. This typically involves:

-

Coating the plate with a capture antibody.

-

Blocking the plate.

-

Adding standards and samples.

-

Adding a detection antibody.

-

Adding an enzyme conjugate (e.g., HRP-streptavidin).

-

Adding a substrate and stopping the reaction.

-

-

Read the absorbance at the appropriate wavelength using an ELISA plate reader.

-

Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

Mandatory Visualizations

Signaling Pathway Diagram

References

- 1. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. TLR8-mediated activation of human monocytes inhibits TL1A expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. TLR8 agonists stimulate newly recruited monocyte-derived cells into potent APCs that enhance HBsAg immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Unique efficacy of Toll-like receptor 8 agonists in activating human neonatal antigen-presenting cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Toll-like receptor 8 agonists improve NK-cell function primarily targeting CD56brightCD16− subset - PMC [pmc.ncbi.nlm.nih.gov]

- 12. TLR Agonists Modify NK Cell Activation and Increase Its Cytotoxicity in Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

An In-depth Technical Guide on TLR8 Agonist 9 and MyD88-Dependent Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of Toll-like receptor 8 (TLR8) agonists, with a specific focus on TLR8 agonist 9, in the context of MyD88-dependent signaling. This document delves into the molecular mechanisms, quantitative cellular responses, and detailed experimental protocols relevant to the study of TLR8 activation.

Introduction to TLR8 and MyD88-Dependent Signaling

Toll-like receptors (TLRs) are a class of pattern recognition receptors (PRRs) that play a crucial role in the innate immune system.[1] TLR8, an endosomally located receptor, recognizes single-stranded RNA (ssRNA) derived from pathogens, such as viruses and bacteria.[2] Upon ligand binding, TLR8 undergoes a conformational change, leading to the recruitment of adaptor proteins and the initiation of downstream signaling cascades.

The primary signaling pathway engaged by TLR8 is the Myeloid differentiation primary response 88 (MyD88)-dependent pathway.[1] MyD88 is a key adaptor protein that is utilized by all TLRs except for TLR3.[1] The activation of the TLR8/MyD88 axis culminates in the activation of transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which drive the expression of a wide array of pro-inflammatory cytokines and chemokines.[3][4] This robust inflammatory response is critical for host defense but also represents a promising avenue for therapeutic intervention in oncology and infectious diseases.[3]

This compound: A Novel Modulator of Innate Immunity

This compound, also known as Compound II-77, is a novel small molecule agonist of TLR8.[2][5] Preclinical data indicates its potential as a potent immunomodulatory agent.

In Vitro Activity of this compound

Studies on this compound have demonstrated its ability to activate TLR8 and induce downstream signaling. The reported in vitro efficacy is summarized in the table below.

| Parameter | Value | Cell System | Reference |

| TLR8 EC50 | 0.25-1 µM | Not specified | [2][5] |

| TNFα Secretion EC50 | <1 µM | Not specified | [2][5] |

In Vivo Antitumor Activity of this compound

In a preclinical cancer model, this compound has shown significant antitumor activity.

| Animal Model | Treatment | Outcome | Reference |

| MC38-HER2 xenograft mouse model | This compound | 97% Tumor Growth Inhibition (TGI) | [2][5] |

Further research is required to fully elucidate the therapeutic potential and the broader cytokine and chemokine profile induced by this compound. The primary source for this compound is cited as patent WO2024067841A1.[2]

Quantitative Analysis of Cytokine Induction by TLR8 Agonists

The activation of TLR8 by various agonists leads to the production of a diverse range of cytokines. The tables below summarize the quantitative data on cytokine induction in human peripheral blood mononuclear cells (PBMCs) and other relevant cell types by well-characterized TLR8 agonists such as Motolimod (VTX-2337) and Selgantolimod (GS-9688).

Cytokine Induction by Motolimod (VTX-2337)

| Cytokine | Concentration (pg/mL) | Cell Type | Stimulus and Concentration | Incubation Time | Reference |

| TNF-α | ~2000 | Human PBMCs | Motolimod (1 µM) | 24 hours | [3] |

| IL-12p70 | ~300 | Human PBMCs | Motolimod (1 µM) | 24 hours | [3] |

| IFN-γ | ~150 | Human PBMCs | Motolimod (1 µM) | 24 hours | [3] |

| IL-6 | Not specified | Human PBMCs | Motolimod | Not specified | [6] |

| G-CSF | Dose-dependent increase | Cancer Patients (in vivo) | Motolimod (2.5-3.5 mg/m²) | Not specified | [6][7] |

| MCP-1 | Dose-dependent increase | Cancer Patients (in vivo) | Motolimod (2.5-3.5 mg/m²) | [6][7] | |

| MIP-1β | Dose-dependent increase | Cancer Patients (in vivo) | Motolimod (2.5-3.5 mg/m²) | Not specified | [6] |

Cytokine Induction by Selgantolimod (GS-9688)

| Cytokine | Concentration (pg/mL) | Cell Type | Stimulus and Concentration | Incubation Time | Reference |

| IL-12p40 | Dose-dependent increase | Human PBMCs | Selgantolimod (0.1 µM) | 18 hours | [8][9] |

| TNF-α | Dose-dependent increase | Human PBMCs | Selgantolimod (0.1 µM) | 18 hours | [8][9] |

| IL-6 | Dose-dependent increase | Human PBMCs | Selgantolimod (0.1 µM) | 18 hours | [8] |

| IFN-γ | Dose-dependent increase | Human PBMCs | Selgantolimod (0.1 µM) | 18 hours | [8] |

| IL-18 | Increased frequency of IL-18+ monocytes | Human Monocytes (in vivo) | Selgantolimod (1.5 or 3.0 mg) | 8 hours post-dose | [10][11] |

| IL-1β | Moderate induction | Human Monocytes (in vivo) | Selgantolimod (1.5 or 3.0 mg) | 8 hours post-dose | [10][11] |

Signaling Pathways and Experimental Workflows

TLR8/MyD88-Dependent Signaling Pathway

The canonical signaling pathway initiated by TLR8 activation is depicted below. Upon ligand binding in the endosome, TLR8 dimerizes and recruits the adaptor protein MyD88. This leads to the formation of the "Myddosome" complex, involving IRAK kinases (IRAK4, IRAK1, IRAK2). Subsequent activation of TRAF6 results in the activation of the TAK1 complex, which in turn activates both the IKK complex (leading to NF-κB activation) and the MAPK cascade (JNK, p38), ultimately leading to the transcription of pro-inflammatory genes.

Caption: TLR8/MyD88-dependent signaling pathway.

Experimental Workflow for In Vitro TLR8 Agonist Stimulation of Human PBMCs

The following diagram illustrates a typical workflow for investigating the effects of a TLR8 agonist on human PBMCs, from cell isolation to data analysis.

Caption: Experimental workflow for PBMC stimulation and analysis.

Detailed Experimental Protocols

In Vitro Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the stimulation of freshly isolated human PBMCs with a TLR8 agonist.

Materials:

-

Ficoll-Paque PLUS (or similar density gradient medium)

-

RPMI 1640 medium supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine

-

Phosphate-Buffered Saline (PBS)

-

TLR8 agonist stock solution (e.g., this compound, Motolimod, Selgantolimod)

-

96-well flat-bottom cell culture plates

-

Trypan blue solution

-

Hemocytometer or automated cell counter

Procedure:

-

PBMC Isolation: Isolate PBMCs from fresh human whole blood using density gradient centrifugation with Ficoll-Paque according to the manufacturer's instructions.

-

Cell Counting and Plating: Wash the isolated PBMCs twice with PBS. Resuspend the cell pellet in complete RPMI 1640 medium. Perform a cell count and assess viability using trypan blue exclusion. Adjust the cell density to 1 x 10^6 cells/mL in complete RPMI 1640 medium.

-

Cell Seeding: Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well flat-bottom plate.

-

Stimulation: Prepare serial dilutions of the TLR8 agonist in complete RPMI 1640 medium at 2x the final desired concentration. Add 100 µL of the diluted agonist to the appropriate wells. For the negative control, add 100 µL of medium without the agonist.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

-

Harvesting: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis and store at -80°C. The cell pellet can be used for flow cytometry analysis.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification (TNF-α, IL-6, IL-12p70)

This protocol provides a general procedure for a sandwich ELISA. It is recommended to follow the specific instructions provided with the commercial ELISA kit being used.

Materials:

-

Commercial ELISA kit for the cytokine of interest (e.g., human TNF-α, IL-6, or IL-12p70)

-

Cell culture supernatants from stimulated PBMCs

-

Wash Buffer (provided in the kit)

-

Assay Diluent (provided in the kit)

-

Detection Antibody (provided in the kit)

-

Streptavidin-HRP (or equivalent, provided in the kit)

-

TMB Substrate (provided in the kit)

-

Stop Solution (provided in the kit)

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.

-

Coating: The microplate wells are typically pre-coated with a capture antibody.

-

Standard and Sample Addition: Add 100 µL of each standard, control, and sample into the appropriate wells. Incubate for the time specified in the kit manual (usually 2 hours at room temperature).

-

Washing: Aspirate each well and wash four times with Wash Buffer. Ensure complete removal of liquid at each step.

-

Detection Antibody Addition: Add 100 µL of the biotinylated detection antibody to each well. Incubate for the time specified in the kit manual (usually 1-2 hours at room temperature).

-

Washing: Repeat the wash step as described in step 4.

-

Enzyme Conjugate Addition: Add 100 µL of Streptavidin-HRP to each well. Incubate for the time specified in the kit manual (usually 20-30 minutes at room temperature).

-

Washing: Repeat the wash step as described in step 4.

-

Substrate Addition: Add 100 µL of TMB Substrate to each well. Incubate in the dark at room temperature for the time specified in the kit manual (usually 15-30 minutes), or until a color change is observed.

-

Stopping the Reaction: Add 50-100 µL of Stop Solution to each well. The color will change from blue to yellow.

-

Absorbance Reading: Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.

-

Calculation: Generate a standard curve by plotting the absorbance of each standard against its known concentration. Use the standard curve to determine the concentration of the cytokine in the samples.

Intracellular Cytokine Staining and Flow Cytometry

This protocol outlines the steps for staining intracellular cytokines in stimulated PBMCs for analysis by flow cytometry.

Materials:

-

Stimulated PBMCs

-

Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)

-

Fixable Viability Dye

-

Fluorochrome-conjugated antibodies for surface markers (e.g., CD3, CD14, CD56)

-

Brefeldin A or Monensin (protein transport inhibitors)

-

Fixation/Permeabilization Buffer (e.g., Cytofix/Cytoperm)

-

Permeabilization/Wash Buffer

-

Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., TNF-α, IFN-γ)

-

Flow cytometer

Procedure:

-

Cell Stimulation with Protein Transport Inhibitor: During the last 4-6 hours of the PBMC stimulation (as described in Protocol 5.1), add a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL) to the cell culture to allow for the accumulation of cytokines within the cells.

-

Cell Harvesting and Washing: Harvest the cells by centrifugation and wash them with Flow Cytometry Staining Buffer.

-

Viability Staining: Resuspend the cells in PBS and stain with a fixable viability dye according to the manufacturer's instructions to allow for the exclusion of dead cells from the analysis.

-

Surface Marker Staining: Wash the cells and then stain with a cocktail of fluorochrome-conjugated antibodies against surface markers for 20-30 minutes on ice in the dark.

-

Fixation and Permeabilization: Wash the cells to remove unbound surface antibodies. Resuspend the cells in Fixation/Permeabilization buffer and incubate for 20 minutes at 4°C.

-

Intracellular Staining: Wash the cells with Permeabilization/Wash Buffer. Resuspend the fixed and permeabilized cells in Permeabilization/Wash Buffer containing the fluorochrome-conjugated antibodies for intracellular cytokines. Incubate for 30 minutes at 4°C in the dark.

-

Final Washes and Acquisition: Wash the cells twice with Permeabilization/Wash Buffer and then resuspend in Flow Cytometry Staining Buffer. Acquire the samples on a flow cytometer.

-

Data Analysis: Analyze the acquired data using appropriate flow cytometry analysis software. Gate on live, single cells and then identify cell populations of interest based on their surface marker expression. Quantify the percentage of cells expressing the intracellular cytokine(s) of interest within each population.

Conclusion

TLR8 agonists, including the novel compound this compound, represent a promising class of immunomodulatory agents with the potential for therapeutic applications in various diseases. Their ability to potently activate the MyD88-dependent signaling pathway leads to a robust pro-inflammatory response characterized by the production of key cytokines such as TNF-α, IL-6, and IL-12. The detailed protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working to further understand and harness the therapeutic potential of TLR8 activation. As our understanding of the intricate regulation of TLR8 signaling continues to grow, so too will the opportunities for developing novel and effective immunotherapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Motolimod effectively drives immune activation in advanced cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Inflammatory Role of TLR-MyD88 Signaling in Multiple Sclerosis [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Comparison of immune modulation by TLR8 agonist vtx-2337 (motolimod) in cancer patients and healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Therapeutic Potential of TLR8 Agonist GS‐9688 (Selgantolimod) in Chronic Hepatitis B: Remodeling of Antiviral and Regulatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Oral Selective TLR8 Agonist Selgantolimod Induces Multiple Immune Cell Responses in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Transcriptional profiling after TLR8 agonist 9 stimulation

An In-depth Technical Guide to Transcriptional Profiling After TLR8 Agonist Stimulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toll-like receptor 8 (TLR8) is an endosomal pattern recognition receptor crucial to the innate immune system. It recognizes single-stranded RNA (ssRNA) from viral and bacterial pathogens, triggering a signaling cascade that leads to the production of pro-inflammatory cytokines, chemokines, and type I interferons. This activation of innate immunity is pivotal for mounting an effective adaptive immune response. The study of transcriptional changes following stimulation with TLR8 agonists is essential for understanding its biological functions and for the development of novel therapeutics and vaccine adjuvants.

While this guide specifies methodologies and data related to TLR8 agonists, it is important to note that a specific agonist designated "9" was not identified in the available literature. Therefore, this document synthesizes findings from studies on well-characterized TLR8 agonists such as R848 (a synthetic imidazoquinoline compound that also has TLR7 agonist activity) and Selgantolimod (SLGN), a selective TLR8 agonist.

TLR8 Signaling Pathway

Upon binding of an ssRNA ligand or a synthetic agonist, TLR8, located in the endosomal compartment, undergoes a conformational change and dimerization. This initiates a signaling cascade predominantly through the myeloid differentiation primary response 88 (MyD88)-dependent pathway. This pathway culminates in the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs), particularly IRF5. These transcription factors then translocate to the nucleus to induce the expression of a wide array of genes involved in the inflammatory and antiviral response.

Experimental Workflow for Transcriptional Profiling

A typical workflow for analyzing the transcriptional response to a TLR8 agonist involves several key steps, from cell culture and stimulation to bioinformatics analysis of the sequencing data.

Data Presentation: Transcriptional Response to TLR8 Agonist Stimulation

Stimulation of human primary monocytes or myeloid dendritic cells with a TLR8 agonist leads to a robust and well-defined transcriptional signature. The tables below summarize the expected changes in gene expression based on published studies.

Table 1: Upregulated Pro-inflammatory Cytokines and Chemokines

| Gene Symbol | Gene Name | Fold Change (log2) | p-value | Function |

| IL12B | Interleukin 12B | > 4.0 | < 0.001 | Pro-inflammatory cytokine, key for Th1 response |

| TNF | Tumor necrosis factor | > 3.5 | < 0.001 | Pro-inflammatory cytokine |

| IL6 | Interleukin 6 | > 3.0 | < 0.001 | Pro-inflammatory cytokine |

| IL1B | Interleukin 1 beta | > 2.5 | < 0.01 | Pro-inflammatory cytokine |

| CCL4 | C-C motif chemokine ligand 4 | > 3.0 | < 0.001 | Chemoattractant for immune cells |

| CXCL10 | C-X-C motif chemokine ligand 10 | > 2.8 | < 0.001 | Chemoattractant for immune cells |

Table 2: Upregulated Interferon-Stimulated Genes (ISGs)

| Gene Symbol | Gene Name | Fold Change (log2) | p-value | Function |

| IFIT1 | Interferon induced protein with tetratricopeptide repeats 1 | > 2.0 | < 0.01 | Antiviral activity |

| MX1 | MX dynamin like GTPase 1 | > 2.0 | < 0.01 | Antiviral activity |

| OAS1 | 2'-5'-oligoadenylate synthetase 1 | > 1.8 | < 0.01 | Antiviral activity |

Table 3: Key Upregulated Transcription Factors and Signaling Molecules

| Gene Symbol | Gene Name | Fold Change (log2) | p-value | Function |

| IRF5 | Interferon regulatory factor 5 | > 1.5 | < 0.05 | Key transcription factor in TLR8 signaling |

| NFKBIA | NFKB inhibitor alpha | > 2.0 | < 0.01 | Negative feedback regulator of NF-κB |

Experimental Protocols

Isolation and Culture of Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Isolation : Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Counting : Resuspend the PBMC layer in RPMI-1640 medium and perform a cell count using a hemocytometer or automated cell counter. Assess viability with trypan blue.

-

Plating : Plate PBMCs at a density of 1 x 10^6 cells/mL in RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Monocyte Enrichment (Optional) : For a more targeted analysis, monocytes can be isolated from PBMCs by plastic adherence or using magnetic-activated cell sorting (MACS) with CD14 microbeads.

TLR8 Agonist Stimulation

-

Preparation : Prepare a stock solution of a TLR8 agonist (e.g., R848 at 1 mg/mL in DMSO). Further dilute in culture medium to the desired working concentration (e.g., 1-5 µg/mL). Prepare a vehicle control (DMSO) at the same final concentration.

-

Stimulation : Add the TLR8 agonist or vehicle control to the cultured cells.

-

Incubation : Incubate the cells for a specified time course (e.g., 4, 8, or 24 hours) at 37°C in a 5% CO2 incubator. The 4-8 hour time point is often optimal for capturing the peak of primary response gene transcription.

RNA Isolation and Quality Control

-

Lysis : After incubation, lyse the cells directly in the culture plate using a lysis buffer (e.g., Buffer RLT from Qiagen).

-

Extraction : Isolate total RNA using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol, including an on-column DNase digestion step to remove genomic DNA contamination.

-

Quantification : Measure RNA concentration using a spectrophotometer (e.g., NanoDrop).

-